1-Butyl-3-(quinolin-2-yl)quinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-butyl-[2,3’-biquinolin]-1’-ium is a complex organic compound that belongs to the class of biquinolines. Biquinolines are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The compound’s structure consists of two quinoline units connected through a butyl group, forming a stable and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-butyl-[2,3’-biquinolin]-1’-ium typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to form an amine, and subsequent bromination . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1’-butyl-[2,3’-biquinolin]-1’-ium may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1’-butyl-[2,3’-biquinolin]-1’-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the compound reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1’-butyl-[2,3’-biquinolin]-1’-ium has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 1’-butyl-[2,3’-biquinolin]-1’-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-butyl-2,3-dimethylimidazolium chloride
- 1-butyl-2,3-dimethylimidazolium bromide
- n-butyl alcohol
- sec-butyl alcohol
- tert-butyl alcohol
Uniqueness
1’-butyl-[2,3’-biquinolin]-1’-ium stands out due to its unique biquinoline structure, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C22H21N2+ |
---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
1-butyl-3-quinolin-2-ylquinolin-1-ium |
InChI |
InChI=1S/C22H21N2/c1-2-3-14-24-16-19(15-18-9-5-7-11-22(18)24)21-13-12-17-8-4-6-10-20(17)23-21/h4-13,15-16H,2-3,14H2,1H3/q+1 |
InChI-Schlüssel |
PTOPXKVKQSHCOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+]1=CC(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.